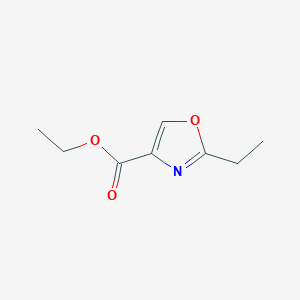![molecular formula C19H20N4O3 B2374052 1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid CAS No. 1031557-52-4](/img/structure/B2374052.png)
1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid” is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidines, which have attracted significant attention in medicinal chemistry and material science due to their photophysical properties .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines, including the compound , have been synthesized through various pathways developed by researchers . These pathways allow for the preparation and post-functionalization of this functional scaffold, improving structural diversity . A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines have been widely studied . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- X-ray Powder Diffraction Data : This compound has been studied for its structural analysis using X-ray powder diffraction. Such analysis is crucial for understanding the crystal structure of pharmaceutical compounds, which is important for their synthesis and application (Wang et al., 2017).
- Synthesis Processes : Research has been conducted on the synthesis processes of compounds closely related to 1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid, providing insights into efficient methods for creating such complex molecules (Finlander & Pedersen, 1985).
Radiotracer Development
- PET Imaging Agents : Certain derivatives of this compound have been synthesized and evaluated as potential imaging agents for CB1 receptors using Positron Emission Tomography (PET). This demonstrates its application in the field of medical imaging (Kumar et al., 2004).
Pharmacological Research
- Cannabinoid Receptor Studies : It has been used in synthesizing compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, indicating its relevance in studying cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Material Science
- Nursing and Treatment Applications : A derivative of this compound was examined for its potential in treating children's bronchial pneumonia. This application highlights the compound's utility in healthcare and material science (Ding & Zhong, 2022).
Drug Discovery and Development
- Antimicrobial and Antitumor Activities : The compound has been utilized in synthesizing derivatives with significant antimicrobial and antitumor activities, showcasing its potential in the development of new therapeutic agents (Hassan et al., 2014).
Wirkmechanismus
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity . This suggests that they could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry and material science . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-26-15-4-2-13(3-5-15)16-12-17-18(20-8-11-23(17)21-16)22-9-6-14(7-10-22)19(24)25/h2-5,8,11-12,14H,6-7,9-10H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVBAMZYJONGCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2373972.png)
![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2373973.png)
![1-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2373976.png)



![2-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2373985.png)


![methyl 4-(N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2373990.png)

